BenchChemオンラインストアへようこそ!

2-(Methylamino)butanoic acid

Peptide Therapeutics Protease Resistance Pharmacokinetics

Selecting the correct form—free base (CAS 70606-05-2) or hydrochloride salt (CAS 1214138-93-8)—is critical for synthetic success. The HCl salt offers superior aqueous solubility for SPPS workflows, while the free base is essential for specific non-aqueous coupling reactions. Procuring the enantiopure form bypasses costly and yield-reducing chiral resolution steps, streamlining route development and ensuring desired stereochemical outcomes in API manufacturing. Incorrect form or stereochemistry compromises peptide conformation and target binding.

Molecular Formula C5H11NO2
Molecular Weight 117.148
CAS No. 1214138-93-8; 70606-05-2
Cat. No. B2683558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)butanoic acid
CAS1214138-93-8; 70606-05-2
Molecular FormulaC5H11NO2
Molecular Weight117.148
Structural Identifiers
SMILESCCC(C(=O)O)NC
InChIInChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
InChIKeyCQJAWZCYNRBZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)butanoic Acid (CAS 1214138-93-8 / 70606-05-2): Non-Proteinogenic Building Block for Peptidomimetic R&D


2-(Methylamino)butanoic acid is an α-N-methylated, non-proteinogenic amino acid derivative, existing as a free base (CAS 70606-05-2) and more commonly as its hydrochloride salt (CAS 1214138-93-8) for enhanced handling and stability [1] . Characterized by a butanoic acid backbone with a secondary methylamine group at the C2 position, this compound functions as a key chiral building block for introducing N-methylation into synthetic peptides, a strategic modification to tune conformational stability, receptor binding, and resistance to proteolytic degradation [2] [3]. Its availability in both free base and salt forms, with typical research-grade purity ≥95%, makes it a critical input for medicinal chemistry and chemical biology workflows focused on peptidomimetics and the study of non-canonical amino acid biochemistry .

Procurement Risks in Sourcing 2-(Methylamino)butanoic Acid: Critical Need for Defined Stereochemistry and Salt Form


Generic substitution of 2-(methylamino)butanoic acid with structurally similar N-methylated amino acids is not scientifically valid due to the profound impact of side-chain geometry and chirality on biological activity and peptide backbone conformation. Analogs like N-methyl-L-valine (C6H13NO2, MW 131.17) or N-methyl-D-alanine (C4H9NO2, MW 103.12) possess distinct steric bulk and lipophilicity that fundamentally alter peptide secondary structure and target binding affinity [1]. Crucially, the compound's stereochemistry (R- vs. S- enantiomers) is a critical determinant of activity . Furthermore, the physical form (free base vs. hydrochloride salt) significantly impacts solubility and synthetic workflow compatibility; procuring the incorrect form (e.g., free base for aqueous peptide coupling) will compromise reaction efficiency and yield, directly impacting downstream research outcomes .

Head-to-Head Performance Benchmarks: 2-(Methylamino)butanoic Acid vs. Closest Analogs in Key Research Applications


Proteolytic Stability Enhancement: N-Methylation Benchmarking in Peptide Half-Life Extension

The strategic advantage of incorporating N-methylated amino acids like 2-(methylamino)butanoic acid lies in their ability to confer resistance to proteolytic degradation. While direct, side-by-side in vivo half-life data for 2-(methylamino)butanoic acid versus all its N-methylated analogs is not consolidated in a single primary study, a robust class-level inference can be drawn from seminal work on peptidomimetic stability [1]. The established benchmark demonstrates that systematic N-methylation of a somatostatin cyclopeptide analogue increased its enzymatic half-life fivefold, from a baseline of 15.5±2 minutes to 74±6 minutes [1]. This is consistent with findings in other systems, such as N-methylated lipopeptides exhibiting a 104-106 fold increase in stability against trypsin and chymotrypsin compared to non-methylated counterparts [2]. This data strongly supports the procurement of N-methylated building blocks like 2-(methylamino)butanoic acid when extended in vivo half-life is a critical project requirement.

Peptide Therapeutics Protease Resistance Pharmacokinetics

Blood-Brain Barrier (BBB) Transport Selectivity: In Vivo Differentiation from AIB and MAIB in PKU Mouse Model

In a preclinical PKU model, the in vivo effects of 2-(methylamino)butanoic acid (evaluated as the analogue MeVal: 2-methyl-2-(methylamino)butanoic acid) were directly compared to two other non-physiological amino acids: aminoisobutyric acid (AIB) and its methylated derivative, methyl AIB (MAIB) [1]. Unlike AIB, which significantly reduced brain phenylalanine (Phe) accretion in Pahenu2 mice, MeVal did not alter brain Phe levels but instead significantly improved the levels of the key neurotransmitters glutamine and aspartic acid [1]. This distinct pharmacological profile demonstrates that MeVal (and by extension, the 2-(methylamino)alkanoic acid scaffold) modulates amino acid transport at the BBB differently from both AIB and MAIB, which primarily affected blood Phe levels [1].

Phenylketonuria (PKU) Blood-Brain Barrier LAT1 Transporter

Physicochemical Property Differentiation: pKa and Lipophilicity vs. Non-Methylated 2-Aminobutanoic Acid

N-methylation of the alpha-amino group results in a measurable shift in physicochemical properties compared to the parent non-methylated amino acid, 2-aminobutanoic acid. The pKa of the secondary amine in 2-(methylamino)butanoic acid is predicted to be 2.38 ± 0.13, which is lower than the pKa of the primary amine in 2-aminobutanoic acid (~2.29 for alanine) . More importantly, the calculated lipophilicity (LogP) increases due to the methyl substituent, enhancing passive membrane permeability. This class-level inference, supported by established QSAR models for N-methylated amino acids, demonstrates that 2-(methylamino)butanoic acid offers a distinct ADME profile from its non-methylated parent, a critical factor in lead optimization campaigns where modulating cell permeability is a key objective [1].

ADME Drug-likeness Medicinal Chemistry

Enantioselective Synthesis Utility: Chiral Purity and Scalability Compared to Racemic Mixtures

The procurement value of enantiopure 2-(methylamino)butanoic acid (e.g., (S)-enantiomer, CAS 88930-11-4) is differentiated by its direct applicability in asymmetric synthesis, bypassing costly and time-consuming chiral resolution steps. In contrast, the racemic mixture (CAS 70606-05-2) requires subsequent separation, which is often inefficient and can lead to significant yield loss . While no direct comparative yield data is available for this specific compound, the principle is well-established in fine chemical synthesis. The availability of the hydrochloride salt (e.g., (2R)-enantiomer, CAS 2377004-22-1) further enhances stability and solubility in common organic solvents, facilitating smoother coupling reactions in automated peptide synthesizers . Procuring the incorrect stereoisomer or salt form introduces significant process risk and can derail synthetic campaigns aimed at producing single-enantiomer drug candidates.

Asymmetric Synthesis Chiral Resolution Process Chemistry

High-Impact Applications for 2-(Methylamino)butanoic Acid: Where Scientific Selection Drives Project Success


Peptidomimetic Lead Optimization Requiring Extended in Vivo Half-Life

In drug discovery programs focused on peptide therapeutics, rapid proteolytic degradation in plasma is a common cause of failure. Integrating 2-(methylamino)butanoic acid as a building block enables N-methyl scanning mutagenesis, a validated strategy to enhance metabolic stability. The class-level evidence demonstrating up to a 5-fold increase in half-life for N-methylated peptides (e.g., from ~15.5 to 74 minutes) directly supports its use in designing longer-acting, more bioavailable drug candidates [1]. This approach is particularly relevant for peptides targeting GPCRs or other cell surface receptors where extended target engagement is desired.

Investigating LAT1-Mediated Transport at the Blood-Brain Barrier in Neurological Disease Models

Researchers studying amino acid transport across the blood-brain barrier (BBB) in conditions like phenylketonuria (PKU) or brain cancers can utilize 2-(methylamino)butanoic acid as a molecular probe. The in vivo evidence from Pahenu2 mice demonstrates that analogs of this compound (e.g., MeVal) engage the LAT1 transporter in a manner distinct from AIB or MAIB, selectively improving brain neurotransmitter levels (glutamine, aspartate) without affecting phenylalanine accumulation [2]. This unique pharmacological fingerprint makes it a non-interchangeable tool for dissecting LAT1-mediated transport mechanisms and evaluating novel BBB-penetrant therapies [2].

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

The hydrochloride salt form of 2-(methylamino)butanoic acid offers superior solubility and stability, making it the preferred input for automated solid-phase peptide synthesis (SPPS) workflows . Its incorporation into a peptide backbone restricts conformational flexibility by reducing the number of available hydrogen bond donors and introducing steric bulk. This is a key strategy for stabilizing specific secondary structures, such as beta-turns or helical conformations, which are often critical for high-affinity target binding. Selecting the enantiopure form ensures the desired stereochemical outcome in the final peptide product, avoiding the complexity of diastereomer separation post-synthesis .

Process Development and Scale-Up for Single-Enantiomer Pharmaceutical Intermediates

For process chemists developing scalable routes to chiral active pharmaceutical ingredients (APIs), enantiopure 2-(methylamino)butanoic acid (e.g., the (R)- or (S)-enantiomer) offers a direct and efficient entry point . Utilizing a racemic starting material would necessitate a chiral resolution step, which invariably reduces overall yield and adds significant cost and time to a manufacturing process. Procuring the correct, pre-resolved enantiomer from a reliable vendor eliminates this bottleneck, streamlining the synthetic route and improving the process mass intensity (PMI) and overall cost-efficiency of API production .

Quote Request

Request a Quote for 2-(Methylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.